((4-Methyl-6-(trifluoromethyl)-2-pyrimidinyl)thio)acetic acid
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Synonym Validation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is established as {[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetic acid. This nomenclature reflects the complete structural framework, beginning with the acetic acid backbone and incorporating the pyrimidine substituent through sulfur linkage. The compound is registered under Chemical Abstracts Service number 88768-46-1, providing a unique identifier for database searches and regulatory documentation.
Alternative systematic names found in the literature include 2-((4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetic acid and ((4-methyl-6-(trifluoromethyl)-2-pyrimidinyl)thio)aceticacid. The compound is also referenced as (4-Methyl-6-trifluoromethyl-pyrimidin-2-ylsulfanyl)-acetic acid in various chemical databases. These naming variations reflect different approaches to describing the sulfur linkage, with some sources using "thio" terminology while others employ "sulfanyl" nomenclature. Commercial suppliers have adopted additional designation codes including Matrix Scientific catalog number MAT047029312 and various research chemical identifiers such as AKOS B023463 and TIMTEC-BB SBB007270.
The International Chemical Identifier key for this compound is CFISBGQUGUUNRD-UHFFFAOYSA-N, providing a unique computational representation of its molecular structure. This standardized identifier enables precise database searches and computational chemistry applications. The Simplified Molecular Input Line Entry System representation is recorded as Cc1cc(nc(n1)SCC(=O)O)C(F)(F)F, which encodes the complete molecular connectivity in a linear format.
Properties
CAS No. |
88768-46-1 |
|---|---|
Molecular Formula |
C8H6F3N2O2S- |
Molecular Weight |
251.21 g/mol |
IUPAC Name |
2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetate |
InChI |
InChI=1S/C8H7F3N2O2S/c1-4-2-5(8(9,10)11)13-7(12-4)16-3-6(14)15/h2H,3H2,1H3,(H,14,15)/p-1 |
InChI Key |
CFISBGQUGUUNRD-UHFFFAOYSA-M |
SMILES |
CC1=CC(=NC(=N1)SCC(=O)O)C(F)(F)F |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)[O-])C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((4-Methyl-6-(trifluoromethyl)-2-pyrimidinyl)thio)acetic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate β-dicarbonyl compound and a guanidine derivative.
Introduction of Substituents: The methyl and trifluoromethyl groups are introduced via selective alkylation and trifluoromethylation reactions, respectively.
Thioacetic Acid Attachment: The thioacetic acid moiety is attached to the pyrimidine ring through a nucleophilic substitution reaction, where a thiol group reacts with a halogenated acetic acid derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, utilizing continuous flow reactors and automated synthesis platforms to enhance yield and purity while reducing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
((4-Methyl-6-(trifluoromethyl)-2-pyrimidinyl)thio)acetic acid undergoes various chemical reactions, including:
Oxidation: The thio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions to yield dihydropyrimidine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines, thiols, and appropriate solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Amino or thio-substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry
((4-Methyl-6-(trifluoromethyl)-2-pyrimidinyl)thio)acetic acid serves as a valuable building block in the synthesis of more complex heterocyclic compounds. Its unique trifluoromethyl group enhances reactivity and stability, making it suitable for various synthetic pathways.
Biology
Research indicates that this compound may function as an enzyme inhibitor, interacting with biological macromolecules such as proteins and nucleic acids. Its ability to mimic natural substrates allows it to modulate biological pathways effectively.
Medicine
The compound has been explored for potential therapeutic properties, including:
- Anti-inflammatory Effects: Studies suggest that it may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
- Anticancer Activity: Preliminary investigations indicate that it may exhibit cytotoxic effects against certain cancer cell lines, suggesting its potential use in cancer therapy .
Industry
In industrial applications, this compound is utilized in developing advanced materials with specific electronic or optical properties. Its unique chemical characteristics make it suitable for applications in electronics and materials science.
Case Studies
- Enzyme Inhibition Studies : Research conducted on enzyme interactions demonstrated that this compound effectively inhibited certain enzymes involved in metabolic pathways, suggesting its potential role in drug development for metabolic disorders.
- Anticancer Research : In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines, with IC50 values indicating potency comparable to established anticancer agents .
Mechanism of Action
The mechanism of action of ((4-Methyl-6-(trifluoromethyl)-2-pyrimidinyl)thio)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyrimidine ring can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological pathways. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrimidine derivatives with thioacetic acid substituents exhibit diverse biological and physicochemical properties depending on their substituents. Below is a detailed comparison with key analogues:
Substituent Variations at Positions 4 and 6
Impact of Substituents on Physicochemical Properties
- Trifluoromethyl vs. Difluoromethyl/Phenyl : The trifluoromethyl group in the target compound enhances electronegativity and resistance to oxidative metabolism compared to difluoromethyl or phenyl groups, which may reduce metabolic stability .
- Methyl vs. Hydroxy/Chloro : The methyl group at position 4 increases lipophilicity, whereas hydroxy or chloro substituents improve solubility and hydrogen-bonding capacity, critical for target engagement .
- Thioacetic Acid vs.
Biological Activity
((4-Methyl-6-(trifluoromethyl)-2-pyrimidinyl)thio)acetic acid, also known by its CAS number 88768-46-1, is a heterocyclic compound featuring a pyrimidine ring. It has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : CHFNOS
- Molar Mass : 252.21 g/mol
- CAS Number : 88768-46-1
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The compound's structure allows it to mimic natural substrates or inhibitors, facilitating binding to active sites on enzymes or receptors. The trifluoromethyl group enhances lipophilicity, which aids in membrane permeability and intracellular target engagement.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound through various mechanisms:
- Inhibition of Tumor Growth : In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on several cancer cell lines, including breast cancer (MCF-7), stomach cancer (SGC-7901), and liver cancer (HepG2). For instance, it showed an IC value of 0.7 μM against MCF-7 cells, indicating potent anticancer activity compared to standard treatments like 5-fluorouracil .
- Mechanism-Based Approaches : The compound has been investigated for its role as an enzyme inhibitor. It was found to inhibit human thymidylate synthase with an IC value of 0.62 μM, showcasing its potential as a therapeutic agent in cancer treatment .
Case Studies and Research Findings
Safety Profile
While promising in terms of biological activity, safety assessments indicate that this compound is classified as harmful if swallowed and can be an irritant . Further toxicological studies are warranted to fully understand its safety profile in clinical applications.
Q & A
What are the common synthetic routes for ((4-Methyl-6-(trifluoromethyl)-2-pyrimidinyl)thio)acetic acid, and how can reaction conditions be optimized for yield?
Level: Basic
Methodological Answer:
The synthesis typically involves nucleophilic substitution between a pyrimidine thiol derivative and a halogenated acetic acid. For example, 4-methyl-6-(trifluoromethyl)-2-mercaptopyrimidine can react with chloroacetic acid under basic conditions (e.g., NaOH in ethanol) at reflux (60–80°C). Optimization strategies include:
- Solvent selection: Polar aprotic solvents like DMF or THF improve reactivity.
- Molar ratios: A 1:1.2 molar ratio of thiol to chloroacetic acid minimizes side reactions.
- Monitoring: Use TLC (silica gel, ethyl acetate/hexane) or HPLC to track progress.
- Purification: Recrystallization from ethanol/water yields pure product. Sodium salts can be prepared via neutralization with NaOH .
What analytical techniques are recommended for characterizing this compound?
Level: Basic
Methodological Answer:
Key techniques include:
- NMR spectroscopy:
- ¹H NMR: Identify protons on the pyrimidine ring (δ 6.5–8.5 ppm) and methyl/trifluoromethyl groups.
- ¹⁹F NMR: Confirm trifluoromethyl resonance (δ -60 to -65 ppm).
- LC-MS: Verify molecular ion ([M+H]⁺) and purity. Use a C18 column with acetonitrile/water (0.1% TFA) for separation.
- IR spectroscopy: Detect carboxylic acid (1700–1720 cm⁻¹) and C-S bonds (600–700 cm⁻¹).
- Elemental analysis: Validate empirical formula (C₈H₇F₃N₂O₂S) .
How do substituents on the pyrimidine ring influence the biological activity and toxicity of thioacetic acid derivatives?
Level: Advanced
Methodological Answer:
Substituent effects are critical for structure-activity relationships (SAR):
- Lipophilicity: Methyl and trifluoromethyl groups increase log P, enhancing membrane permeability but potentially raising toxicity.
- Electron-withdrawing groups (e.g., CF₃): Improve metabolic stability by resisting oxidation.
- Toxicity: Alkoxy substituents (e.g., -OCH₃) reduce cytotoxicity compared to halogens (e.g., Cl). Sodium salts (e.g., QAC-5) increase bioavailability but may elevate toxicity due to ionization.
- Assessment methods:
What experimental models are suitable for studying the pharmacological effects of this compound?
Level: Advanced
Methodological Answer:
- PPARα activation: Use luciferase reporter assays in HEK293 cells transfected with PPARα-responsive promoters (e.g., acyl-CoA oxidase).
- Metabolic studies: High-fat diet-induced NAFLD in mice evaluates lipid-lowering effects. Measure hepatic triglycerides and serum ALT/AST levels.
- CNS applications: Assess blood-brain barrier penetration via amide prodrug derivatization (e.g., F3MethylAA analog strategies).
- Pharmacokinetics: Conduct plasma half-life studies (LC-MS/MS) and tissue distribution analysis in rodent models .
What safety precautions are necessary when handling this compound in the laboratory?
Level: Basic
Methodological Answer:
- PPE: Wear nitrile gloves, safety goggles, and lab coats.
- Ventilation: Use a fume hood to avoid inhalation of dust/aerosols.
- Spill management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water jets to prevent dispersion.
- Storage: Keep in airtight containers at 2–8°C, away from oxidizers. Refer to SDS for first-aid measures (e.g., eye irrigation with saline) .
How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies?
Level: Advanced
Methodological Answer:
- Bioavailability: Measure plasma protein binding (equilibrium dialysis) and free drug concentrations.
- Metabolite profiling: Use LC-HRMS to identify active metabolites (e.g., glucuronide conjugates).
- Species differences: Compare receptor binding affinity (e.g., PPARα in human vs. mouse liver homogenates).
- PK/PD modeling: Corrogate in vitro IC₅₀ values with in vivo exposure (AUC/MIC ratios) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
